Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate
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Overview
Description
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroform.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst, such as copper(I) chloride.
Esterification: The resulting intermediate is then esterified using methanol to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate can be compared with other benzotriazole derivatives, such as:
- 5-Methyl-1H-benzotriazole
- 6-Methyl-1H-benzotriazole
- 5-Tolyltriazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- IUPAC Name : this compound
- CAS Number : 221343-71-1
- Molecular Formula : C8H7ClN3O2
- Molecular Weight : 200.61 g/mol
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as effective anticancer agents. The compound has shown promising results in various cancer cell lines.
Case Study: In Vitro Anticancer Effects
A study evaluating the cytotoxic effects of triazole derivatives demonstrated that this compound exhibited significant antiproliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of approximately 0.43 µM , indicating a potent effect compared to other compounds tested . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers such as E-cadherin and vimentin .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.43 | Induction of apoptosis; inhibition of migration |
MDA-MB-231 | 2.70 | Inhibition of NF-kB; increased ROS levels |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. This compound has shown effectiveness against both bacterial and fungal strains.
Study Findings
In a comparative study on antimicrobial efficacy, derivatives containing the triazole moiety exhibited enhanced activity against various pathogens. This compound was particularly effective against Staphylococcus aureus and Candida albicans, with inhibition zones significantly larger than those observed for standard antibiotics .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Comparison |
---|---|---|
Staphylococcus aureus | 15 µg/mL | Higher than metronidazole |
Candida albicans | 10 µg/mL | Comparable to fluconazole |
Mechanisms Underlying Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Inhibition of Cell Migration : By affecting epithelial-mesenchymal transition markers, the compound reduces the migratory capabilities of cancer cells .
- Antimicrobial Action : The presence of the triazole ring enhances interaction with microbial enzymes and cell membranes, leading to increased permeability and cell death .
Properties
IUPAC Name |
methyl 6-chloro-2H-benzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXYZGSFJXBZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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